molecular formula C21H26N2O3 B11071750 2-(dimethoxymethyl)-2-methyl-3-[2-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

2-(dimethoxymethyl)-2-methyl-3-[2-(propan-2-yl)phenyl]-2,3-dihydroquinazolin-4(1H)-one

Cat. No.: B11071750
M. Wt: 354.4 g/mol
InChI Key: CRLPSXKNCBPZOS-UHFFFAOYSA-N
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Description

2-(DIMETHOXYMETHYL)-3-(2-ISOPROPYLPHENYL)-2-METHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE is a complex organic compound with a unique structure that includes a quinazolinone core

Preparation Methods

The synthesis of 2-(DIMETHOXYMETHYL)-3-(2-ISOPROPYLPHENYL)-2-METHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinazolinone core, followed by the introduction of the dimethoxymethyl and isopropylphenyl groups under controlled conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form quinazolinone derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the quinazolinone core.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(DIMETHOXYMETHYL)-3-(2-ISOPROPYLPHENYL)-2-METHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(DIMETHOXYMETHYL)-3-(2-ISOPROPYLPHENYL)-2-METHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 2-(DIMETHOXYMETHYL)-3-(2-ISOPROPYLPHENYL)-2-METHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE include other quinazolinone derivatives. These compounds share the quinazolinone core but differ in the substituents attached to it. The uniqueness of 2-(DIMETHOXYMETHYL)-3-(2-ISOPROPYLPHENYL)-2-METHYL-2,3-DIHYDRO-4(1H)-QUINAZOLINONE lies in its specific substituents, which confer distinct chemical and biological properties. Examples of similar compounds include:

Properties

Molecular Formula

C21H26N2O3

Molecular Weight

354.4 g/mol

IUPAC Name

2-(dimethoxymethyl)-2-methyl-3-(2-propan-2-ylphenyl)-1H-quinazolin-4-one

InChI

InChI=1S/C21H26N2O3/c1-14(2)15-10-7-9-13-18(15)23-19(24)16-11-6-8-12-17(16)22-21(23,3)20(25-4)26-5/h6-14,20,22H,1-5H3

InChI Key

CRLPSXKNCBPZOS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC=C1N2C(=O)C3=CC=CC=C3NC2(C)C(OC)OC

Origin of Product

United States

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